molecular formula C8H15Cl2N3 B3249377 N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride CAS No. 193473-63-1

N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B3249377
CAS No.: 193473-63-1
M. Wt: 224.13 g/mol
InChI Key: QTUIRJIPCVAWLG-UHFFFAOYSA-N
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Description

N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring and a diamine structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of N-methyl ethylenediamine with 2-chloropyridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Reactants: N-methyl ethylenediamine and 2-chloropyridine.

    Solvent: Ethanol or methanol.

    Conditions: Heating to reflux temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The pyridine ring and diamine structure play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure with dimethyl substitution.

    N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains additional pyridine rings.

    N1-(pyridin-2-ylmethyl)ethane-1,2-diamine trihydrochloride: Different substitution pattern on the ethane-1,2-diamine backbone.

Uniqueness

N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

N-methyl-N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-9-6-7-11-8-4-2-3-5-10-8;;/h2-5,9H,6-7H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUIRJIPCVAWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC1=CC=CC=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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